TD-0212

Description

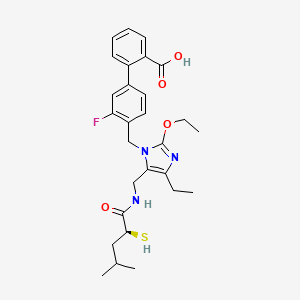

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJZYWSFNCKCDR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TD-0212: A Technical Overview of its Dual-Inhibitory Mechanism of Action in Hypertension

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacology of TD-0212, a novel orally active dual-pharmacology agent developed for the treatment of hypertension. This compound functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3][4][5] This dual mechanism of action is designed to offer enhanced antihypertensive efficacy by simultaneously targeting two key pathways in blood pressure regulation.[1][2][4]

Core Mechanism of Action

This compound's therapeutic potential in hypertension stems from its ability to concurrently block the renin-angiotensin system (RAS) and potentiate the natriuretic peptide system.

-

AT1 Receptor Antagonism : this compound competitively and selectively blocks the AT1 receptor, preventing the binding of angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates aldosterone secretion, which leads to sodium and water retention.[2] By inhibiting these effects, this compound promotes vasodilation and reduces fluid volume, thereby lowering blood pressure.[2]

-

Neprilysin (NEP) Inhibition : Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides such as atrial natriuretic peptide (ANP).[2] By inhibiting NEP, this compound increases the circulating levels of these peptides. Natriuretic peptides exert vasodilatory, diuretic, and natriuretic effects, which contribute to a reduction in blood pressure.[2]

The combined actions of AT1 receptor blockade and NEP inhibition are hypothesized to produce more significant blood pressure reduction than either mechanism alone. Notably, this dual-action approach, unlike dual angiotensin-converting enzyme (ACE)/NEP inhibitors like omapatrilat, is designed to have a lower risk of angioedema.[1][2][4] This improved safety profile is attributed to the fact that this compound does not inhibit ACE, the primary enzyme responsible for the breakdown of bradykinin, an accumulation of which is linked to angioedema.[1][2][4]

Signaling Pathway

Caption: Signaling pathway of this compound in hypertension.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| In Vitro Activity | |

| Target | Value |

| AT1 Receptor Binding (pKi) | 8.9[3][5] |

| Neprilysin Inhibition (pIC50) | 9.2[3][5] |

| In Vivo Antihypertensive Activity | |

| Hypertension Model | Metric |

| Deoxycorticosterone Acetate (DOCA) Salt Rat (Renin-Independent) | ED10 (Dose for 10 mmHg reduction) |

| Spontaneously Hypertensive Rat (SHR) (Renin-Dependent) | Blood Pressure Reduction |

| Angioedema Risk Assessment | |

| Model | Finding |

| Rat Tracheal Plasma Extravasation (TPE) | No significant increase in TPE at antihypertensive doses[1][2][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

AT1 Receptor Binding Assay

-

Objective : To determine the binding affinity of this compound for the angiotensin II type 1 receptor.

-

Method : A competition binding assay was utilized.

-

Procedure :

-

Membranes were prepared from cells expressing the human AT1 receptor.

-

A radiolabeled ligand specific for the AT1 receptor was incubated with the cell membranes.

-

Increasing concentrations of the test compound (this compound) were added to displace the radiolabeled ligand.

-

The amount of bound radioactivity was measured following separation of bound and free ligand.

-

The concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand (IC50) was determined.

-

The IC50 value was converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The negative logarithm of the Ki (pKi) was reported.

-

Neprilysin Inhibition Assay

-

Objective : To determine the inhibitory potency of this compound against the neprilysin enzyme.

-

Method : A fluorescence-based enzyme assay was employed.

-

Procedure :

-

Recombinant human neprilysin was used as the enzyme source.

-

A fluorogenic NEP substrate was incubated with the enzyme in the presence of varying concentrations of this compound.

-

Cleavage of the substrate by NEP results in an increase in fluorescence.

-

Fluorescence intensity was measured over time to determine the rate of the enzymatic reaction.

-

The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated. The negative logarithm of the IC50 (pIC50) was reported.

-

In Vivo Hypertension Models

-

Objective : To evaluate the antihypertensive efficacy of this compound in both renin-dependent and renin-independent models of hypertension.

-

Models :

-

Spontaneously Hypertensive Rats (SHR) : A model of renin-dependent hypertension.

-

Deoxycorticosterone Acetate (DOCA) Salt-Treated Rats : A model of renin-independent (low-renin) hypertension.

-

-

Procedure :

-

Rats were instrumented for continuous blood pressure monitoring.

-

A stable baseline blood pressure was established.

-

This compound was administered orally at various doses.

-

Blood pressure was monitored for a specified period post-dosing to determine the magnitude and duration of the antihypertensive effect.

-

The dose required to produce a 10 mmHg reduction in blood pressure (ED10) was calculated for the DOCA salt model.

-

Caption: Workflow for in vivo hypertension studies.

Tracheal Plasma Extravasation (TPE) Model

-

Objective : To assess the potential risk of this compound to cause angioedema.

-

Method : This model measures the leakage of plasma proteins into the tracheal tissue, a surrogate marker for angioedema.

-

Procedure :

-

Anesthetized rats were used.

-

A fluorescently labeled protein (e.g., Evans blue dye) was administered intravenously.

-

The test compound (this compound) or a positive control (e.g., omapatrilat) was administered.

-

After a set time, the trachea was excised, and the amount of extravasated dye was quantified.

-

An increase in dye content in the trachea indicates increased plasma extravasation and a higher potential for angioedema. This compound was found not to significantly increase TPE.[1][2][6]

-

Conclusion

This compound is a promising preclinical candidate for the treatment of hypertension with a novel dual mechanism of action. By combining AT1 receptor antagonism and neprilysin inhibition in a single molecule, it has demonstrated potent antihypertensive effects in both renin-dependent and renin-independent models.[1][2] Importantly, its design to avoid ACE inhibition translates to a lower predicted risk of angioedema compared to earlier dual inhibitors like omapatrilat.[1][2][4] Further studies would be required to translate these preclinical findings into clinical efficacy and safety.

References

- 1. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nebivolol monotherapy for patients with systolic stage II hypertension: results of a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

TD-0212: A Dual-Inhibitor Approach to Cardiovascular Therapy

An In-depth Technical Guide on the Therapeutic Target and Mechanism of Action

Introduction

TD-0212 is an investigational, orally active small molecule engineered as a dual-action therapeutic agent. It functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This unique pharmacological profile positions this compound as a potential treatment for cardiovascular diseases, such as hypertension and heart failure, by simultaneously modulating two key physiological systems: the Renin-Angiotensin System (RAS) and the Cardiac Natriuretic Peptide System (CNPS).[4] The design of this compound merges the structural features of losartan, an established AT1 antagonist, and thiorphan, a NEP inhibitor, into a single molecular entity.[4][5]

Therapeutic Targets and Mechanism of Action

The therapeutic efficacy of this compound is derived from its concurrent inhibition of two distinct molecular targets:

-

Angiotensin II Type 1 (AT1) Receptor: this compound acts as a potent antagonist at the AT1 receptor.[6][1][2][3] Angiotensin II, a key effector peptide of the RAS, mediates its physiological effects primarily through the AT1 receptor. These effects include vasoconstriction, stimulation of aldosterone secretion, renal sodium reabsorption, and cardiac stimulation, all of which contribute to increased blood pressure.[4] By selectively blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits these downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.[4]

-

Neprilysin (NEP): this compound is also a potent inhibitor of neprilysin, a zinc metalloprotease.[6][1][2][3][4] Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain-derived natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[4] These peptides exert beneficial cardiovascular effects, including vasodilation, increased renal sodium excretion, reduction of RAS activity, and antihypertrophic and antifibrotic effects, which are mediated through guanylate cyclase signaling pathways.[4] By inhibiting neprilysin, this compound prevents the breakdown of natriuretic peptides, thereby potentiating their protective cardiovascular actions.[4]

The dual pharmacology of this compound represents a synergistic approach to cardiovascular therapy. The antagonism of the AT1 receptor directly counteracts the detrimental effects of the RAS, while the inhibition of neprilysin enhances the beneficial effects of the CNPS. This combined action is anticipated to provide superior blood pressure control and cardiovascular protection compared to single-target agents.

Quantitative Data

The potency of this compound at its respective targets has been quantified in preclinical studies:

| Target | Parameter | Value |

| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |

| Neprilysin (NEP) | pIC50 | 9.2 |

Table 1: In Vitro Potency of this compound. Data sourced from multiple suppliers and research articles.[6][1][2][3]

Experimental Protocols

The preclinical evaluation of this compound involved several key experimental models to assess its efficacy and safety profile.

In Vivo Pharmacodynamic (PD) Assay in Rats

-

Objective: To simultaneously measure AT1 antagonism and NEP inhibition in a living system.

-

Methodology:

-

Rats were administered this compound.

-

AT1 receptor antagonism was assessed by measuring the inhibition of the pressor response evoked by an angiotensin II challenge. A reduction in the expected blood pressure increase following angiotensin II administration indicates AT1 blockade.

-

NEP inhibition was evaluated by measuring the potentiation of ANP-induced elevation of urinary cyclic guanosine monophosphate (cGMP) output. An increase in urinary cGMP levels, a second messenger of natriuretic peptide signaling, following ANP administration indicates successful NEP inhibition.[4]

-

Hypertension Models

-

Objective: To evaluate the antihypertensive efficacy of this compound in different models of hypertension.

-

Methodology:

-

Renin-Dependent Hypertension: Spontaneously hypertensive rats (SHR) were used as a model of renin-dependent hypertension.

-

Renin-Independent Hypertension: Deoxycorticosterone acetate (DOCA)-salt hypertensive rats were used to model renin-independent hypertension.

-

This compound was administered orally to these rat models at various doses (e.g., 3, 10, 30, and 100 mg/kg).

-

Mean arterial pressure (MAP) was monitored continuously to determine the peak percent fall from baseline and the duration of action.[4]

-

Assessment of Angioedema Risk

-

Objective: To assess the potential of this compound to cause upper airway angioedema, a known side effect of dual ACE/NEP inhibitors like omapatrilat.

-

Methodology:

-

A rat tracheal plasma extravasation (TPE) model was utilized as a surrogate for upper airway angioedema.

-

This compound was administered to rats at various doses, including those that demonstrated antihypertensive effects.

-

Evans Blue dye was injected intravenously.

-

The extent of dye leakage into the peritracheal tissue was measured. An increase in dye extravasation indicates increased vascular permeability, a hallmark of angioedema.[4] Unlike omapatrilat, this compound did not increase tracheal plasma extravasation at antihypertensive doses.[4][5][7][8]

-

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

References

- 1. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]

- 2. adooq.com [adooq.com]

- 3. This compound | 1073549-10-6 | Angiotensin Receptor | MOLNOVA [molnova.com]

- 4. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Dual Action of TD-0212: An In-Depth Technical Guide on a Novel AT1 and Neprilysin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TD-0212, a novel dual-acting inhibitor of the Angiotensin II Type 1 (AT1) receptor and neprilysin (NEP). This compound was rationally designed by merging the structural features of losartan, an AT1 receptor antagonist, and thiorphan, a neprilysin inhibitor.[1][2] This dual pharmacology aims to offer superior therapeutic benefits in cardiovascular diseases like hypertension and heart failure by simultaneously blocking the detrimental effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial actions of natriuretic peptides.[2][3]

Core Mechanism of Action

This compound exerts its effects through two distinct and complementary mechanisms:

-

AT1 Receptor Blockade: By competitively inhibiting the AT1 receptor, this compound prevents the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3]

-

Neprilysin Inhibition: this compound inhibits the enzyme neprilysin, which is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[4][5] By preventing their breakdown, this compound enhances the levels of these peptides, promoting vasodilation, natriuresis, and diuresis, which further contribute to blood pressure reduction and favorable cardiac remodeling.[5]

Quantitative Data Presentation

The preclinical data for this compound demonstrates its potent dual activity and efficacy in animal models of hypertension.

| Parameter | Target | Value | Assay Type | Source |

| pKi | AT1 Receptor | 8.9 | Competition Binding Assay | [6][7][8] |

| pIC50 | Neprilysin (NEP) | 9.2 | Fluorescence-Based Enzyme Assay | [6][7][8] |

| In Vivo Model | Compound | Dose | Effect on Blood Pressure | Source |

| Spontaneously Hypertensive Rat (SHR) | This compound | Not specified in abstracts | Dose-dependent reduction in mean arterial pressure. | [9] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | This compound | Not specified in abstracts | Dose-dependent reduction in blood pressure, comparable to omapatrilat. | [10] |

| Rat Tracheal Plasma Extravasation (TPE) | This compound | Up to 100 mg/kg | No increase in tracheal plasma extravasation, suggesting a lower risk of angioedema compared to omapatrilat. | [10] |

| Rat Tracheal Plasma Extravasation (TPE) | Omapatrilat | 0.3 and 3 mg/kg | Robust increase in tracheal plasma extravasation. | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below. These protocols are based on standard pharmacological assays and information gathered from the available literature.

In Vitro Assays

1. AT1 Receptor Competition Binding Assay

This assay determines the binding affinity of this compound to the AT1 receptor.

-

Principle: The assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to the AT1 receptor. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 is determined from these curves and converted to a Ki value using the Cheng-Prusoff equation.

-

2. Fluorescence-Based Neprilysin Enzyme Assay

This assay measures the inhibitory activity of this compound against the neprilysin enzyme.

-

Principle: The assay utilizes a fluorogenic substrate that is cleaved by neprilysin to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. This compound's ability to inhibit this activity is quantified.

-

General Protocol:

-

Reagents: Recombinant human neprilysin, a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), and assay buffer are used.

-

Incubation: Neprilysin is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader at an appropriate excitation/emission wavelength pair.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

In Vivo Models

1. Spontaneously Hypertensive Rat (SHR) Model

This model is used to assess the antihypertensive efficacy of this compound in a genetic model of hypertension.

-

Model: Male SHRs, which genetically develop hypertension, are used.

-

Protocol:

-

Acclimatization: Rats are acclimatized to the housing conditions and blood pressure measurement procedures.

-

Baseline Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.

-

Drug Administration: this compound is administered orally at various doses.

-

Blood Pressure Monitoring: Blood pressure and heart rate are monitored at multiple time points after drug administration to determine the magnitude and duration of the antihypertensive effect.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle-treated control group. Dose-response curves are generated to determine the effective dose range.[11][12]

-

2. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This model evaluates the efficacy of this compound in a model of low-renin, salt-sensitive hypertension.

-

Model Induction:

-

Uninephrectomy: Rats undergo surgical removal of one kidney.

-

DOCA Administration: A slow-release pellet of deoxycorticosterone acetate is implanted subcutaneously, or DOCA is injected regularly.

-

High-Salt Diet: The rats are provided with drinking water containing 1% NaCl.

-

-

Protocol:

-

Hypertension Development: Blood pressure is monitored until a stable hypertensive state is achieved (typically after 4 weeks).[1]

-

Drug Administration: this compound is administered orally to the hypertensive rats.

-

Blood Pressure Monitoring: Blood pressure is measured before and after drug administration.

-

Data Analysis: The reduction in blood pressure is compared between the this compound treated group and a vehicle-treated control group.

-

3. Rat Tracheal Plasma Extravasation (TPE) Model

This model assesses the potential risk of a compound to induce angioedema.

-

Principle: Angioedema is associated with increased vascular permeability. This model measures the leakage of plasma proteins from the tracheal microvasculature.

-

Protocol:

-

Anesthesia: Rats are anesthetized.

-

Dye Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously.

-

Drug Administration: this compound or a positive control (e.g., omapatrilat) is administered.

-

Tissue Collection: After a set period, the trachea is excised.

-

Dye Extraction and Quantification: The Evans blue dye that has extravasated into the tracheal tissue is extracted and quantified spectrophotometrically.

-

Data Analysis: The amount of extravasated dye in the this compound treated group is compared to that in the vehicle and positive control groups.[10]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]

- 4. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]

- 5. This compound | 1073549-10-6 | Angiotensin Receptor | MOLNOVA [molnova.com]

- 6. adooq.com [adooq.com]

- 7. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypotensive effect of captopril on deoxycorticosterone acetate-salt-induced hypertensive rat is associated with gut microbiota alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxycorticosterone acetate-salt hypertensive rats display gender-related differences in ETB receptor-mediated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]

TD-0212: A Dual Inhibitor of the Renin-Angiotensin System and Neprilysin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TD-0212 is a novel, orally active small molecule that functions as a dual-action antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP).[1][2][3] This dual pharmacology is designed to provide enhanced cardiovascular benefits by simultaneously blocking the detrimental effects of the renin-angiotensin system (RAS) and potentiating the beneficial actions of the cardiac natriuretic peptide system (CNPS).[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Introduction: Targeting the Renin-Angiotensin and Natriuretic Peptide Systems

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, mediates its effects through the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention.[1] Consequently, blockade of the AT1 receptor is a well-established therapeutic strategy for hypertension and heart failure.[1][4]

The cardiac natriuretic peptide system provides a counter-regulatory mechanism to the RAS. Natriuretic peptides, such as atrial natriuretic peptide (ANP), promote vasodilation and natriuresis.[1] Neprilysin is the primary enzyme responsible for the degradation of these peptides.[1] Therefore, inhibition of neprilysin leads to increased levels of natriuretic peptides and enhanced activation of their beneficial downstream signaling pathways.

Dual inhibition of the RAS and neprilysin has been explored as a therapeutic approach to achieve superior blood pressure control and cardiovascular protection.[4] However, dual inhibitors of angiotensin-converting enzyme (ACE) and neprilysin, such as omapatrilat, have been associated with an increased risk of angioedema due to the accumulation of bradykinin, which is also metabolized by ACE.[1][2][3] this compound was developed as a dual AT1 receptor antagonist and neprilysin inhibitor (ARNI) to provide the benefits of dual pathway inhibition while avoiding the ACE-related angioedema risk.[1][2][3]

Mechanism of Action of this compound

This compound is a single molecule that possesses two distinct pharmacological activities:

-

AT1 Receptor Antagonism: this compound competitively binds to the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive and aldosterone-stimulating effects.[1]

-

Neprilysin Inhibition: this compound inhibits the enzymatic activity of neprilysin, thereby preventing the breakdown of natriuretic peptides. This leads to an increase in circulating levels of ANP and other natriuretic peptides, which in turn promotes vasodilation and sodium excretion.[1]

The synergistic action of these two mechanisms is intended to provide more effective blood pressure reduction and enhanced cardiovascular benefits compared to single-pathway inhibitors.

Preclinical Data

In Vitro Activity

The in vitro potency of this compound was determined through binding and enzymatic assays.

| Target | Parameter | Value |

| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |

| Neprilysin (NEP) | pIC50 | 9.2 |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy in Hypertension Models

The antihypertensive effects of this compound were evaluated in rodent models of both renin-dependent and renin-independent hypertension.[1][2] In these studies, this compound demonstrated blood pressure reductions comparable to those observed with the dual ACE/neprilysin inhibitor omapatrilat and with the combination of an AT1 receptor antagonist and a neprilysin inhibitor.[1][2]

Angioedema Risk Assessment

A key aspect of the preclinical evaluation of this compound was the assessment of its potential to cause angioedema. This was investigated using a rat tracheal plasma extravasation (TPE) model.[1][2] Unlike omapatrilat, this compound did not increase tracheal plasma extravasation at antihypertensive doses, suggesting a lower risk of angioedema.[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound```dot

Caption: Workflow for assessing AT1 antagonism and NEP inhibition in vivo.

Logical Relationship for Angioedema Risk Hypothesis

Caption: Rationale for lower angioedema risk with this compound.

Experimental Protocols

Disclaimer: The following are generalized descriptions of the experimental protocols based on the primary publication. Detailed, step-by-step protocols were not available in the publication's supplementary information.

In Vivo Pharmacodynamic Assay

This assay was designed to simultaneously measure the AT1 receptor antagonism and neprilysin inhibition of this compound in a single in vivo model.

-

Animal Model: Anesthetized rats.

-

Procedure:

-

Animals are anesthetized and instrumented for blood pressure monitoring and urine collection.

-

A baseline blood pressure and urine sample are collected.

-

This compound or vehicle is administered intravenously.

-

To assess AT1 receptor antagonism, a bolus of angiotensin II is administered, and the resulting pressor (blood pressure) response is measured. The degree of inhibition of this response indicates the level of AT1 blockade.

-

To assess neprilysin inhibition, atrial natriuretic peptide (ANP) is administered.

-

Urine is collected, and the concentration of cyclic guanosine monophosphate (cGMP), a downstream mediator of ANP signaling, is measured. An increase in urinary cGMP levels indicates potentiation of the ANP pathway due to neprilysin inhibition.

-

-

Data Analysis: The pressor response to angiotensin II and the urinary cGMP levels are compared between the this compound treated and vehicle control groups.

Rodent Hypertension Models

The antihypertensive efficacy of this compound was evaluated in established rat models of hypertension.

-

Renin-Dependent Model (e.g., Spontaneously Hypertensive Rat - SHR): This model is characterized by high levels of circulating renin and is sensitive to inhibitors of the renin-angiotensin system.

-

Renin-Independent Model (e.g., Deoxycorticosterone Acetate - DOCA - Salt Hypertensive Rat): This model is characterized by low renin levels and is less sensitive to RAS inhibitors.

-

Procedure:

-

Hypertensive rats are acclimated, and baseline blood pressure is measured.

-

Animals are treated orally with this compound, a comparator compound (e.g., omapatrilat), or vehicle.

-

Blood pressure is monitored continuously or at specified time points post-dose.

-

-

Data Analysis: The change in blood pressure from baseline is calculated and compared between treatment groups.

Rat Tracheal Plasma Extravasation (TPE) Model

This model is used to assess the potential of a compound to induce microvascular leakage in the upper airway, a surrogate marker for angioedema risk.

-

Animal Model: Anesthetized rats.

-

Procedure:

-

Animals are anesthetized, and the trachea is surgically exposed.

-

A dye (e.g., Evans blue) is injected intravenously. This dye binds to plasma proteins.

-

The test compound (this compound or a positive control like omapatrilat) is administered.

-

After a set period, the animal is euthanized, and the trachea is removed.

-

The amount of dye that has extravasated into the tracheal tissue is quantified, typically by spectrophotometry after extraction.

-

-

Data Analysis: The amount of dye in the trachea of treated animals is compared to that in vehicle-treated controls. A significant increase in dye extravasation suggests an increased risk of angioedema.

Conclusion

This compound represents a promising therapeutic agent that leverages a dual mechanism of action to target key pathways in cardiovascular disease. Its ability to both block the AT1 receptor and inhibit neprilysin offers the potential for superior antihypertensive efficacy and broader cardiovascular benefits. The preclinical data suggest that this dual pharmacology is achieved with a potentially lower risk of angioedema compared to dual ACE/neprilysin inhibitors. Further investigation and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | 1073549-10-6 | Angiotensin Receptor | MOLNOVA [molnova.com]

- 2. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]

- 3. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

TD-0212: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TD-0212, a novel, orally active dual-acting angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor (ARNI), for its potential application in cardiovascular disease research.

Core Concepts and Mechanism of Action

This compound is a single molecule engineered to simultaneously block the AT1 receptor and inhibit neprilysin. This dual pharmacology is designed to achieve superior antihypertensive efficacy compared to single-target agents. The rationale for this approach is to combine the blood pressure-lowering effects of AT1 receptor blockade with the beneficial cardiovascular effects of increased natriuretic peptide levels through NEP inhibition.

The development of this compound was a strategic response to the limitations of earlier dual inhibitors, such as omapatrilat, which targeted both angiotensin-converting enzyme (ACE) and NEP. While effective, omapatrilat was associated with a higher risk of angioedema. By targeting the AT1 receptor instead of ACE, this compound is hypothesized to provide similar therapeutic benefits with a reduced risk of this adverse effect.[1][2][3][4]

Signaling Pathway

The mechanism of action of this compound involves the modulation of two key pathways in cardiovascular regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Quantitative Data

The potency and dual-target activity of this compound have been characterized through in vitro assays.

| Target | Assay Type | Value |

| AT1 Receptor | Radioligand Binding (pKi) | 8.9 |

| Neprilysin (NEP) | Enzyme Inhibition (pIC50) | 9.2 |

Table 1: In Vitro Potency of this compound

Preclinical studies in rodent models of hypertension have demonstrated the in vivo efficacy of this compound.

| Animal Model | Treatment | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |

| Spontaneously Hypertensive Rat (SHR) | This compound | 30 | ↓ 45 ± 5 |

| Omapatrilat | 30 | ↓ 50 ± 6 | |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | This compound | 30 | ↓ 35 ± 4 |

| Omapatrilat | 30 | ↓ 40 ± 5 |

Table 2: Antihypertensive Efficacy of this compound in Rat Models

A key safety concern with dual-acting RAAS and NEP inhibitors is the potential for angioedema. This compound was evaluated in a rat model of tracheal plasma extravasation to assess this risk.

| Treatment | Dose (mg/kg) | Tracheal Plasma Extravasation (% of control) |

| Vehicle Control | - | 100 |

| This compound | 30 | 110 ± 15 |

| Omapatrilat | 30 | 350 ± 40* |

p < 0.05 vs. Vehicle Control Table 3: Angioedema Risk Assessment of this compound

Experimental Protocols

In Vitro Assays

AT1 Receptor Binding Assay (pKi determination): This assay was performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor. The membranes were incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was then counted to determine the amount of bound radioligand. The pKi was calculated from the IC50 value using the Cheng-Prusoff equation.

Neprilysin Inhibition Assay (pIC50 determination): The inhibitory activity of this compound against human recombinant neprilysin was determined using a fluorometric assay. The enzyme was incubated with a fluorogenic substrate (e.g., Thiorphan-like substrate) in the presence of varying concentrations of this compound. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time. The pIC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Hypertension Models

Spontaneously Hypertensive Rat (SHR) Model: Male SHRs, a genetic model of hypertension, were used.[5][6][7][8][9] The rats were instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. After a baseline recording period, the animals were orally administered a single dose of this compound (30 mg/kg) or a comparator compound. Blood pressure was then monitored for at least 24 hours post-dosing.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model: This model of mineralocorticoid-induced hypertension was induced in male Sprague-Dawley rats.[10][11][12][13] The rats underwent uninephrectomy and were implanted with a subcutaneous pellet of DOCA. They were then provided with saline (1% NaCl) as their drinking water. After a period of hypertension development, the rats were instrumented with radiotelemetry transmitters. The experimental procedure for drug administration and blood pressure monitoring was the same as for the SHR model.

Rat Tracheal Plasma Extravasation (TPE) Assay

This assay was used to assess the potential of this compound to cause angioedema-like symptoms.[14] Male Sprague-Dawley rats were anesthetized, and the trachea was exposed. Evans blue dye, which binds to plasma albumin, was injected intravenously. This compound or a comparator was then administered, followed by a substance that induces plasma extravasation (e.g., substance P or bradykinin). After a set period, the animals were euthanized, and the tracheas were removed. The amount of Evans blue dye that extravasated into the tracheal tissue was quantified by spectrophotometry after extraction.

Experimental Workflows and Logical Relationships

This compound Development and Evaluation Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypertension in the spontaneously hypertensive rat is linked to the Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 9. criver.com [criver.com]

- 10. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. researchgate.net [researchgate.net]

- 14. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Blood Pressure: Exploring the Therapeutic Potential of TD-0212

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TD-0212 is a novel, orally active, dual-acting compound that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor. While its primary development has focused on the management of hypertension, its unique mechanism of action holds significant promise for a range of therapeutic applications beyond simple blood pressure control. This technical guide provides an in-depth exploration of the potential of this compound in treating conditions such as heart failure, chronic kidney disease, cardiac fibrosis, and pulmonary hypertension. Drawing upon preclinical and clinical data from the broader class of angiotensin receptor-neprilysin inhibitors (ARNIs), this document outlines the underlying signaling pathways, summarizes key experimental data, and provides detailed methodologies for relevant preclinical models.

Introduction: The Dual-Pronged Approach of this compound

This compound's therapeutic potential stems from its simultaneous modulation of two critical physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the natriuretic peptide system.

-

AT1 Receptor Blockade: By antagonizing the AT1 receptor, this compound inhibits the detrimental effects of angiotensin II, a potent vasoconstrictor that also promotes inflammation, fibrosis, and sodium retention.[1][2]

-

Neprilysin Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting neprilysin, this compound increases the bioavailability of these peptides, which promote vasodilation, natriuresis, and have anti-proliferative and anti-fibrotic effects.[3][4]

This dual mechanism offers a synergistic approach to cardiovascular and renal protection, suggesting a therapeutic scope that extends well beyond hypertension.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are rooted in its influence on key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Angiotensin II Type 1 (AT1) Receptor Signaling

Angiotensin II binding to the AT1 receptor triggers a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. This compound blocks this initial binding step.

Neprilysin and Natriuretic Peptide Signaling

Neprilysin degrades natriuretic peptides, diminishing their beneficial effects. This compound inhibits neprilysin, thereby potentiating the natriuretic peptide pathway.

References

- 1. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]

- 2. researchgate.net [researchgate.net]

- 3. Randomized multicentre pilot study of sacubitril/valsartan versus irbesartan in patients with chronic kidney disease: United Kingdom Heart and Renal Protection (HARP)- III—rationale, trial design and baseline data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of sacubitril valsartan in treating heart failure with midrange ejection fraction after acute myocardial infarction in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TD-0212 in Rat Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TD-0212, a dual-acting angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor, in preclinical rat models of hypertension. The provided protocols are based on established methodologies and findings from the primary literature.

Introduction to this compound

This compound is an orally active small molecule that simultaneously blocks the AT1 receptor and inhibits neprilysin.[1][2][3] This dual mechanism of action targets two key pathways in blood pressure regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Concurrently, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis.[4][5] This combined approach is designed to offer enhanced antihypertensive efficacy with a potentially lower risk of angioedema compared to agents that also inhibit the angiotensin-converting enzyme (ACE).[1][2][6]

Data Presentation

The antihypertensive effect of this compound has been evaluated in rat models of both renin-dependent and renin-independent hypertension. The following tables summarize the key quantitative data from these studies.

| Rat Model | Hypertension Type | Compound | ED₁₀ (mg/kg, p.o.) | Reference |

| Deoxycorticosterone Acetate (DOCA)-Salt Rat | Renin-Independent | This compound | 44 | [2] |

| Deoxycorticosterone Acetate (DOCA)-Salt Rat | Renin-Independent | Omapatrilat | 66 | [2] |

ED₁₀ represents the dose required to produce 10% of the maximum observed effect.

Signaling Pathways

The dual mechanism of action of this compound impacts two distinct but interconnected signaling pathways involved in blood pressure regulation.

AT1 Receptor Antagonism

This compound competitively inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells. This blockade disrupts a cascade of intracellular events that would normally lead to vasoconstriction and increased blood pressure.

Caption: AT1 Receptor Signaling Pathway and this compound Inhibition.

Neprilysin Inhibition

This compound inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, most notably natriuretic peptides (ANP, BNP, CNP). By preventing their breakdown, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation and natriuresis.

Caption: Neprilysin Inhibition Pathway by this compound.

Experimental Protocols

The following are detailed protocols for inducing hypertension in rat models and for the subsequent administration and evaluation of this compound.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This model induces a state of low-renin, salt-sensitive hypertension, which is largely independent of the RAAS.

Materials:

-

Male Wistar rats (8-9 weeks old, 300-330 g)

-

Deoxycorticosterone acetate (DOCA)

-

Dimethylformamide (for DOCA suspension) or commercially available DOCA pellets

-

Saline solution (1% NaCl in drinking water)

-

Anesthetic (e.g., tiletamine/zolazepam and xylazine)

-

Surgical instruments for uninephrectomy

Protocol:

-

Uninephrectomy: Anesthetize the rats. Make a lateral abdominal incision to expose the left kidney. Ligate the left renal artery, vein, and ureter, and then remove the kidney. Suture the incision. Allow the animals to recover for at least one week.[7]

-

DOCA Administration: Following recovery from surgery, begin DOCA administration. This can be done via subcutaneous injections of DOCA suspended in dimethylformamide (e.g., 25 mg in 0.4 mL every fourth day) or by subcutaneous implantation of a slow-release DOCA pellet.[7]

-

Salt Loading: Concurrently with the start of DOCA administration, replace the rats' drinking water with a 1% NaCl solution.[7]

-

Hypertension Development: Hypertension will develop over a period of 3-4 weeks. Monitor blood pressure weekly to confirm the development of a hypertensive state.

-

This compound Administration: Once hypertension is established, this compound can be administered orally (p.o.) via gavage. The vehicle for administration should be appropriate for the compound's solubility (e.g., a suspension in 0.5% methylcellulose). Dosing should be based on the specific experimental design, with a reported ED₁₀ of 44 mg/kg.[2]

-

Blood Pressure Measurement: Measure blood pressure at various time points post-dose to evaluate the acute and chronic effects of this compound. The tail-cuff method is a suitable non-invasive technique.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension, characterized by a progressive increase in blood pressure with age. This model is considered to be renin-dependent.

Materials:

-

Spontaneously Hypertensive Rats (SHR) of the desired age (e.g., 12-16 weeks)

-

Normotensive control rats (e.g., Wistar-Kyoto rats)

-

This compound

-

Vehicle for oral administration

-

Blood pressure measurement system

Protocol:

-

Animal Acclimation: Acclimate the SHR and control rats to the housing facility and handling procedures for at least one week before the start of the experiment.

-

Baseline Blood Pressure: Measure the baseline systolic blood pressure of all rats for several consecutive days to obtain a stable reading before drug administration.

-

This compound Administration: Administer this compound orally via gavage. The dose and frequency of administration will depend on the study's objectives (e.g., acute dose-response or chronic treatment).

-

Blood Pressure Monitoring: Monitor blood pressure at predetermined time points after dosing. For acute studies, measurements can be taken at 1, 2, 4, 6, 8, and 24 hours post-dose. For chronic studies, blood pressure can be measured daily or several times a week.

-

Data Analysis: Compare the changes in blood pressure in the this compound-treated group to the vehicle-treated control group to determine the antihypertensive efficacy.

Blood Pressure Measurement Protocol (Tail-Cuff Method)

The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.

Materials:

-

Rat restrainer

-

Tail-cuff system with a pneumatic cuff, pulse sensor, and a control unit/data acquisition system

-

Warming platform or chamber

Protocol:

-

Acclimation to the Procedure: To minimize stress-induced blood pressure elevation, acclimate the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements are taken.

-

Warming: Place the rat in a warming chamber or on a warming platform for 10-15 minutes to increase blood flow to the tail, which facilitates pulse detection.

-

Restraint and Cuff Placement: Gently place the rat in the restrainer. Secure the tail and place the occlusion cuff and the pulse sensor around the base of the tail.

-

Measurement Cycle: The system will automatically inflate the cuff to a pressure that occludes the caudal artery and then gradually deflate it. The pulse sensor detects the return of blood flow, and the system records the pressure at which this occurs as the systolic blood pressure.

-

Multiple Readings: Take several consecutive readings (e.g., 5-10) for each rat and calculate the average to obtain a reliable blood pressure measurement. Discard any outlier readings.

-

Consistency: Perform the measurements at the same time of day for each session to minimize diurnal variations in blood pressure.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive effects of this compound in a rat model of hypertension.

Caption: General Experimental Workflow for this compound Evaluation.

References

- 1. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

TD-0212: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-0212 is a novel, orally active dual-action compound that functions as both an angiotensin II type 1 (AT₁) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This dual pharmacology makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. By simultaneously blocking the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides, this compound offers a comprehensive approach to blood pressure control.[1] Preclinical studies have demonstrated its efficacy in rodent models of hypertension, with a potentially improved safety profile compared to earlier dual inhibitors of the renin-angiotensin system and NEP.[1][2][3]

These application notes provide a summary of the available preclinical data on the dosage and administration of this compound, along with detailed protocols for key in vivo experiments.

Mechanism of Action

This compound's mechanism of action is centered on the modulation of two key pathways in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System (NPS).

-

AT₁ Receptor Antagonism: this compound selectively blocks the AT₁ receptor, preventing angiotensin II from binding. This inhibits the potent vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced sodium and water retention.[1]

-

Neprilysin (NEP) Inhibition: this compound inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1] By preventing their breakdown, this compound enhances the beneficial effects of these peptides, which include vasodilation, natriuresis (sodium excretion), and diuresis.[1]

The synergistic action of AT₁ receptor blockade and NEP inhibition results in a more pronounced reduction in blood pressure compared to agents that target only one of these pathways.

Dosage and Administration in Preclinical Models

Preclinical efficacy studies of this compound have primarily been conducted in rat models of hypertension. The compound is orally bioavailable.

Efficacy Studies in Hypertensive Rat Models

The antihypertensive effects of this compound have been evaluated in both renin-dependent and -independent models of hypertension.[1][2][3]

Table 1: Dosage in Antihypertensive Efficacy Studies

| Preclinical Model | Species | Route of Administration | Dosage Range | Study Design | Key Findings |

| Renin-dependent and -independent hypertension | Rat | Oral | 3, 10, 30, and 100 mg/kg | Sequential escalating doses administered at 24-hour intervals | Dose-dependent reductions in mean arterial pressure (MAP). At doses of 10 mg/kg and above, the antihypertensive effect was sustained for 24 hours.[1] |

Safety and Toxicology Studies

A key aspect of the preclinical evaluation of this compound has been the assessment of its potential risk for inducing angioedema, a known side effect of combined angiotensin-converting enzyme (ACE) and NEP inhibitors.[1][2][3]

Table 2: Dosage in Safety (Angioedema Risk) Studies

| Preclinical Model | Species | Route of Administration | Dosage Range | Study Design | Key Findings |

| Tracheal Plasma Extravasation (TPE) | Rat | Oral | Up to 100 mg/kg | Assessment of Evans Blue dye leakage into peritracheal tissue | This compound did not increase tracheal plasma extravasation at antihypertensive doses, suggesting a lower risk of angioedema compared to dual ACE/NEP inhibitors like omapatrilat.[1] |

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. Preclinical pharmacokinetic studies for orally administered compounds typically involve the following general protocol.

General Protocol for Oral Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be fasted overnight prior to dosing.

-

Dosing: Administer this compound via oral gavage at the desired dose levels (e.g., 10, 30, and 100 mg/kg). A suitable vehicle (e.g., 0.5% methylcellulose) should be used to suspend the compound.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Experimental Protocols

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method to evaluate the dose-dependent antihypertensive effect of this compound.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Blood pressure monitoring system (e.g., telemetry or tail-cuff method)

Procedure:

-

Acclimatization: Acclimate the SHR to the housing facility and blood pressure measurement procedures for at least one week.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) for each animal for 2-3 consecutive days prior to the study.

-

Dosing:

-

Divide the animals into treatment and vehicle control groups.

-

Administer this compound orally at escalating doses (3, 10, 30, and 100 mg/kg) at 24-hour intervals. The control group receives the vehicle.

-

-

Blood Pressure Monitoring: Continuously monitor MAP for 24 hours after each dose administration.

-

Data Analysis:

-

Calculate the change in MAP from baseline for each animal at each dose level.

-

Determine the peak percent fall in MAP and the area under the curve (AUC) for the change in MAP over 24 hours.

-

Compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods.

-

Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment

This protocol is a surrogate model to assess the propensity of a compound to cause upper airway angioedema.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Positive control (e.g., omapatrilat)

-

Vehicle

-

Evans Blue dye (e.g., 50 mg/kg)

-

Anesthetic (e.g., sodium pentobarbital)

-

Formamide

-

Spectrophotometer

Procedure:

-

Dosing: Administer this compound orally at various doses (e.g., up to 100 mg/kg). Administer the positive control and vehicle to respective groups.

-

Dye Injection: After a specified time post-dosing (e.g., 1 hour), administer Evans Blue dye intravenously.

-

Circulation and Euthanasia: Allow the dye to circulate for a set period (e.g., 30 minutes). Euthanize the animals via an overdose of anesthetic.

-

Trachea Dissection: Carefully dissect the trachea.

-

Dye Extraction:

-

Weigh the trachea.

-

Place the trachea in a known volume of formamide and incubate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye.

-

-

Quantification:

-

Centrifuge the formamide extracts.

-

Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the amount of extravasated Evans Blue dye per unit weight of tracheal tissue.

-

Compare the results from the this compound treated groups to the vehicle and positive control groups.

-

Conclusion

This compound demonstrates dose-dependent antihypertensive efficacy in preclinical models with oral administration.[1] A key feature of its preclinical profile is the lack of increased tracheal plasma extravasation, suggesting a reduced risk of angioedema compared to previous generations of dual ACE/NEP inhibitors.[1] Further studies are required to fully characterize the pharmacokinetic and comprehensive toxicological profile of this compound to support its clinical development. The protocols provided here serve as a guide for researchers investigating the preclinical properties of this compound and similar compounds.

References

- 1. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TD-0212 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-0212 is a potent, orally active dual-pharmacology agent that functions as both an Angiotensin II Type 1 (AT1) receptor antagonist and a Neprilysin (NEP) inhibitor.[1][2][3] By simultaneously blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II and preventing the breakdown of natriuretic peptides, this compound presents a compelling therapeutic strategy. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell culture assays, ensuring reliable and reproducible experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Parameter | Value | Source |

| Molecular Formula | C28H34FN3O4S | [2][3] |

| Molecular Weight | 527.65 g/mol | [2] |

| CAS Number | 1073549-10-6 | [2][3] |

| AT1 Receptor Binding Affinity (pKi) | 8.9 | [2][4][5] |

| Neprilysin Inhibition (pIC50) | 9.2 | [2][4][5] |

| Solubility (TFA salt) | 125 mg/mL in DMSO (with sonication) | [6] |

Signaling Pathways of this compound

This compound exerts its effects through the modulation of two distinct signaling pathways. As an AT1 receptor antagonist, it blocks the signaling cascade initiated by Angiotensin II. Concurrently, as a Neprilysin inhibitor, it enhances the signaling of natriuretic peptides.

Caption: Dual inhibitory action of this compound.

Experimental Workflow for Cell Culture Preparation

The following diagram outlines the general workflow for preparing this compound from a powdered form to a working solution for treating cells in culture.

Caption: Workflow for this compound preparation.

Detailed Experimental Protocols

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath

-

Cell culture medium, pre-warmed to 37°C

-

Cells of interest plated in appropriate culture vessels

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

-

Calculation: Determine the mass of this compound needed to prepare the desired volume of a 100 mM stock solution.

-

Formula: Mass (mg) = 100 mmol/L * 527.65 g/mol * Volume (L) * 1000 mg/g

-

Example for 1 mL: 100 mmol/L * 527.65 g/mol * 0.001 L * 1000 mg/g = 52.77 mg

-

-

Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to handle the powder in a chemical fume hood.

-

Solubilization: Add the calculated volume of 100% DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 52.77 mg of this compound.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Ultrasonication: If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.[6] Some gentle warming (up to 37°C) can also be applied.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[5]

-

Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

-

To avoid precipitation of the hydrophobic compound, perform serial dilutions in 100% DMSO before the final dilution into the aqueous cell culture medium.[3]

-

Thawing: Remove one aliquot of the 100 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Intermediate Dilutions (Example):

-

To prepare a 10 mM intermediate stock, dilute the 100 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 100 mM stock + 18 µL of DMSO).

-

To prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

-

-

Final Dilution into Culture Medium:

-

Pre-warm the required volume of cell culture medium to 37°C.

-

To prepare a final working concentration of 10 µM this compound, perform a 1:100 dilution of the 1 mM intermediate stock into the cell culture medium.

-

Example: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.

-

-

Mix immediately by gently pipetting or swirling the plate.

-

-

Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2). Published studies with similar inhibitors have used incubation times ranging from 1 hour to 48 hours, depending on the assay.[1][4]

Safety Precautions

-

This compound is intended for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powdered compound and concentrated DMSO solutions.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

References

- 1. Sacubitril/valsartan inhibits the proliferation of vascular smooth muscle cells through notch signaling and ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Neprilysin Inhibition with TD-0212

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1] By breaking down these peptides, neprilysin attenuates their beneficial physiological effects, such as vasodilation, natriuresis, and anti-proliferative actions.[2] Inhibition of neprilysin has emerged as a promising therapeutic strategy for various cardiovascular diseases, including heart failure.[3][4]

TD-0212 is a potent, orally active dual-acting inhibitor that targets both the angiotensin II type 1 (AT1) receptor and neprilysin.[5][6] This dual mechanism of action offers a comprehensive approach to cardiovascular therapy by simultaneously blocking the detrimental effects of angiotensin II and potentiating the beneficial actions of natriuretic peptides. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against neprilysin in a research setting.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against neprilysin has been quantified and is presented below. This data is crucial for determining appropriate experimental concentrations and for comparing the activity of this compound with other neprilysin inhibitors.

| Compound | Target | Parameter | Value |

| This compound | Neprilysin (NEP) | pIC50 | 9.2 |

| This compound | Angiotensin II Type 1 Receptor (AT1) | pKi | 8.9 |

Table 1: In vitro inhibitory activity of this compound. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of inhibitory potency. The pKi value represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the inhibitor to the receptor.

Experimental Protocols

This section outlines a detailed methodology for determining the inhibitory activity of this compound against recombinant human neprilysin using a fluorometric assay. This protocol is based on established methods for measuring neprilysin activity.[7][8][9]

Protocol 1: In Vitro Fluorometric Assay for Neprilysin Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human neprilysin.

Materials:

-

Recombinant Human Neprilysin (e.g., from R&D Systems, Novus Biologicals)

-

Neprilysin-specific fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader with excitation/emission wavelengths of 320/405 nm or 330/430 nm depending on the substrate.[7][8][9]

Procedure:

-

Preparation of Reagents:

-

Reconstitute recombinant human neprilysin in assay buffer to a stock concentration of 1 µg/mL. Further dilute to a working concentration of 0.1 µg/mL in assay buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

-

Prepare a 2 mM stock solution of the fluorogenic neprilysin substrate in DMSO. Dilute the substrate in assay buffer to a working concentration of 20 µM.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add 50 µL of the various dilutions of this compound.

-

For the positive control (no inhibition), add 50 µL of assay buffer.

-

For the negative control (no enzyme activity), add 100 µL of assay buffer.

-

Add 50 µL of the diluted recombinant human neprilysin (0.1 µg/mL) to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the 20 µM neprilysin substrate to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

-

Measurement:

-

Data Analysis:

-

Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Convert the IC50 value to pIC50 using the formula: pIC50 = -log10(IC50).

-

Visualizations

Signaling Pathway of Neprilysin Inhibition

Caption: Signaling pathway of neprilysin inhibition by this compound.

Dual Mechanism of Action of this compound

Caption: Dual mechanism of action of this compound.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for IC50 determination of this compound.

References

- 1. Neprilysin - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 4. mybiosource.com [mybiosource.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. abcam.co.jp [abcam.co.jp]

- 9. resources.rndsystems.com [resources.rndsystems.com]

Application Notes and Protocols for AT1 Receptor Antagonism Assays of TD-0212

For Researchers, Scientists, and Drug Development Professionals

Introduction